Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15953249
InChI: InChI=1S/C9H7N3O4/c1-16-9(13)7(4-10)8-3-2-6(5-11-8)12(14)15/h2-3,5,11H,1H3
SMILES:
Molecular Formula: C9H7N3O4
Molecular Weight: 221.17 g/mol

Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate

CAS No.:

Cat. No.: VC15953249

Molecular Formula: C9H7N3O4

Molecular Weight: 221.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate -

Specification

Molecular Formula C9H7N3O4
Molecular Weight 221.17 g/mol
IUPAC Name methyl 2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate
Standard InChI InChI=1S/C9H7N3O4/c1-16-9(13)7(4-10)8-3-2-6(5-11-8)12(14)15/h2-3,5,11H,1H3
Standard InChI Key YCCVKFVOTUBORA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(=C1C=CC(=CN1)[N+](=O)[O-])C#N

Introduction

Structural Characteristics and Configuration

Molecular Architecture

The compound features a pyridine ring substituted with a nitro group at the 5-position and a methyl ester-linked cyanoacetate group at the 2-position. The conjugated system formed by the nitropyridine and cyano groups enhances its electrophilicity, making it reactive toward nucleophiles. Key structural attributes include:

PropertyValueSource
IUPAC NameMethyl (2Z)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate
Molecular FormulaC₉H₇N₃O₄
Molecular Weight221.17 g/mol
SMILESCOC(=O)C(=C1C=CC(=CN1)N+[O-])C#N
InChI KeyYCCVKFVOTUBORA-UHFFFAOYSA-N

Z-Configuration and Stability

The Z-isomer predominates due to intramolecular hydrogen bonding between the pyridine NH and the sulfonyl or ester oxygen atoms in intermediates, as observed in analogous systems . This configuration is critical for π-π stacking interactions in solid-state applications and influences reactivity in cascade reactions .

Synthesis and Reaction Pathways

Condensation Reactions

The compound is typically synthesized via condensation between 5-nitropyridin-2(1H)-one derivatives and methyl cyanoacetate under basic conditions. For example:

  • Base-Mediated Cyclization: Potassium carbonate (K₂CO₃) in acetonitrile facilitates the formation of the Z-isomer through a tandem Michael addition-elimination mechanism .

  • Solvent Optimization: Polar aprotic solvents like DMF or acetonitrile improve yields by stabilizing intermediates .

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic nitro and cyano groups .

  • Stability: Decomposes under strong acidic or basic conditions, with the nitro group prone to reduction .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): Signals at δ 10.43 (s, NH), 8.07–7.64 (m, pyridine and ester protons), 6.95 (s, vinyl proton) .

  • IR: Peaks at 2240 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O), and 1520 cm⁻¹ (NO₂) .

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for:

  • Isoindolinones: Base-promoted cascade reactions with ((chloromethyl)sulfonyl)benzenes yield isoindolin-1-ones, valuable in medicinal chemistry .

  • Spiropyrazolones: Three-component reactions with α-amino esters and nitrostyrenes generate spirocyclic structures with potential bioactivity .

Mechanistic Insights

  • Electrophilic Reactivity: The nitro group enhances electrophilicity, enabling nucleophilic attacks at the α-position of the cyanoacetate moiety .

  • Stereoselectivity: Z-configuration directs regioselectivity in Diels-Alder reactions, as seen in syntheses of aristolactam analogs .

Hazard TypeGHS ClassificationPrecautions
Skin IrritationCategory 2Wear nitrile gloves
Eye IrritationCategory 2AUse safety goggles
Respiratory IrritationCategory 3Work in fume hood

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